molecular formula C2H5Cl2FN2O3 B1673483 Fluroxypyr CAS No. 69377-81-7

Fluroxypyr

Cat. No. B1673483
CAS RN: 69377-81-7
M. Wt: 255.03 g/mol
InChI Key: MEFQWPUMEMWTJP-UHFFFAOYSA-N
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Description

Fluroxypyr is an aminopyridine that is pyridin-4-amine substituted by chloro groups at positions 3 and 5, a fluoro group at position 6, and a carboxymethoxy group at position 2 . It is an herbicide in the class of synthetic auxins and is used to control broadleaf weeds and woody brush .


Synthesis Analysis

Fluroxypyr is synthesized for use on broadleaf plants . A study developed a purification procedure with ion column-solid-phase extraction (IC-SPE) for analysis of fluroxypyr-meptyl and fluroxypyr in wheat samples by liquid chromatography tandem mass spectrometry .


Molecular Structure Analysis

Fluroxypyr has a molecular formula of C7H5Cl2FN2O3 and a molecular weight of 255.03 g/mol . The structure of Fluroxypyr can be found in various databases .


Chemical Reactions Analysis

Fluroxypyr undergoes multiple metabolic reactions in plants, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation . It also has been analyzed in soil and water .


Physical And Chemical Properties Analysis

Fluroxypyr is a white solid with a density of 1.09 g/cm³ at 20°C, a melting point of 232 to 233°C, and a solubility in water of 91 mg/L at 20°C . It has been analyzed using high-performance liquid chromatography (HPLC) based on its chemical and physical properties .

Scientific Research Applications

Adsorption and Removal from Water

Fluroxypyr, a widely used herbicide, has been the subject of research focusing on its removal from natural waters. Studies have explored the kinetics of fluroxypyr adsorption on activated carbon, revealing significant insights into the processes involved in its removal from aqueous solutions. The understanding of these kinetics is crucial for developing efficient water purification methods (Pastrana-Martínez et al., 2011).

Environmental Fate and Degradation

Research has been conducted to assess the environmental impact of fluroxypyr, especially its degradation and leaching in soils. Studies have revealed the herbicide's half-life, the formation of its metabolites, and the factors influencing its environmental fate, such as soil water content which affects microbial activity and fluroxypyr's availability to these microorganisms. This research is essential for understanding the ecological consequences of fluroxypyr application in agriculture and other environments (Cederlund et al., 2012).

Bioaccumulation and Toxicity in Algae

The eco-toxicity of fluroxypyr to green algae has been a subject of study, focusing on bioaccumulation and degradation in unicellular algae along with its biological adaptation to the herbicide's toxicity. These studies help in understanding the impact of fluroxypyr on aquatic ecosystems and the adaptive mechanisms of aquatic organisms in response to this herbicide (Zhang et al., 2011).

Photocatalytic Degradation

The photocatalytic degradation of fluroxypyr using catalysts like Titania has been explored. This research provides insights into alternative advanced oxidation technologies for eliminating fluroxypyr residues in water bodies. Understanding these degradation pathways is vital for developing new methods to mitigate environmental contamination (Aramendía et al., 2005).

Soil Degradation and Leaching

Studies on the fate of fluroxypyr in soil and its leaching potential are significant for agricultural and environmental safety. Research in this area focuses on the herbicide's persistence in various soil types, its degradation products, and the factors affecting these processes. Such studies aid in understanding the behavior of fluroxypyr in agricultural settings and its potential risks to soil and water quality (Hu et al., 2014).

Potential as an Alternative Preservative

Exploring fluroxypyr as apotential surrogate for other chemicals like 2,4-dichlorophenoxyacetic acid in postharvest preservation of citrus fruits highlights its versatility beyond typical herbicidal applications. This research demonstrates fluroxypyr's efficacy in reducing calyx senescence and fruit decay, suggesting its potential as a safer alternative preservative for citrus fruits during storage (Ma et al., 2015).

Enhancement of Water Solubility and Thermal Stability

Research on forming an inclusion complex with fluroxypyr and hydroxypropyl-β-cyclodextrin (HPβCD) has been conducted to enhance the herbicide's water solubility and thermal stability. This study provides valuable insights into improving the properties of fluroxypyr, potentially expanding its application in agrochemical formulations (Gao et al., 2018).

Pesticide Residue Determination in Agricultural Products

Development of methods for determining fluroxypyr residue in agricultural products, such as palm oil, is crucial for food safety. Research in this area focuses on efficient extraction and quantification techniques, ensuring that herbicide application does not lead to harmful residues in consumable products (Muhamad et al., 2008).

Weed Management in Agriculture

The effectiveness of fluroxypyr in controlling various weed species in agricultural settings like wheat fields has been extensively studied. This research is vital for developing integrated weed management strategies that enhance crop yield and reduce the ecological impact of herbicide usage (Tiwari et al., 1988).

Safety And Hazards

Fluroxypyr may cause skin irritation and eye irritation, and it is suspected of causing cancer . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, ensure adequate ventilation, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetic acid
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InChI

InChI=1S/C7H5Cl2FN2O3/c8-3-5(11)4(9)7(12-6(3)10)15-1-2(13)14/h1H2,(H2,11,12)(H,13,14)
Source PubChem
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InChI Key

MEFQWPUMEMWTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FN2O3
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DSSTOX Substance ID

DTXSID2034627
Record name Fluroxypyr
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Molecular Weight

255.03 g/mol
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Physical Description

White solid; [Merck Index]
Record name Fluroxypyr
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Solubility

Water solubility = 0.091 g/L at 20 °C, In acetone 51.0, methanol 34.6, ethyl acetate 10.6, isopropanol 9.2, dichloromethane 0.1, toluene 0.8, xylene 0.3 (all in g/L, 20 °C), In water at 20 °C, 5700 mg/L (pH 5.0), 7300 mg/L (pH 9.2)
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Density

1.09 at 24 °C
Record name Fluroxypyr
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Vapor Pressure

0.00000094 [mmHg], Vapor pressure = 9.42X10-7 mm Hg at 25 °C, 3.75X10-7 mm Hg at 25 °C
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Mechanism of Action

Fluroxypyr is a pyridine carboxylic acid herbicide, like picloram and clopyralid. While the general mechanism of toxicity of this class of herbicides to plants is reasonably characterized, i.e., mimicking of the auxin plant growth hormone, the mechanism of toxicity to mammals is not as well characterized., Fluroxypyr induces auxin-type responses in susceptible annual and perennial broadleaf weeds (auxin being a type of plant growth hormone). Once absorbed into the plant, it accumulates in growing tissues to higher concentrations than the native auxin does, and degrades more slowly. Plant growth is disrupted by the deregulation of cellular growth process following binding of fluroxypyr to plant cell auxin receptor sites. Fluroxypyr also interferes with the plant's ability to metabolize nitrogen and produce enzymes. When a plant's strict growth regulation is disrupted in this fashion, plant growth becomes disorganized, disrupting key metabolic process and results in plant death., Fluroxypyr is applied as fluroxypyr-meptyl. After predominantly foliar uptake, the ester is hydrolyzed to the parent acid, which is the herbicidally active form, and translocated rapidly to other parts of the plants. Acts by inducing characteristic auxin-type responses, e.g. leaf curling.
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Product Name

Fluroxypyr

Color/Form

White crystalline solid

CAS RN

69377-81-7
Record name Fluroxypyr
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Record name Fluroxypyr
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Record name Acetic acid, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]
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Record name FLUROXYPYR
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Melting Point

232 °C, Stable in acidic media. Fluroxypyr is acidic, and reacts with alkalis to form salts. DT50 /half-life/ in water 185 days (pH 9, 20 °C). Stable at temperatures up to melting point. Stable in visible light.
Record name Fluroxypyr
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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